molecular formula C15H18O B14060923 1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene CAS No. 3383-04-8

1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene

Cat. No.: B14060923
CAS No.: 3383-04-8
M. Wt: 214.30 g/mol
InChI Key: XFYYTWXUPGDISU-UHFFFAOYSA-N
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Description

1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene is a tri-substituted aromatic compound featuring two allyl (prop-2-en-1-yl) groups at the 1- and 3-positions of the benzene ring and an allyloxy group at the 2-position. This structure combines the electronic effects of an electron-donating ether group with the steric bulk and reactivity of allyl substituents.

Properties

CAS No.

3383-04-8

Molecular Formula

C15H18O

Molecular Weight

214.30 g/mol

IUPAC Name

2-prop-2-enoxy-1,3-bis(prop-2-enyl)benzene

InChI

InChI=1S/C15H18O/c1-4-8-13-10-7-11-14(9-5-2)15(13)16-12-6-3/h4-7,10-11H,1-3,8-9,12H2

InChI Key

XFYYTWXUPGDISU-UHFFFAOYSA-N

Canonical SMILES

C=CCC1=C(C(=CC=C1)CC=C)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diallyl phenyl allyl ether typically involves the reaction of sodium phenoxide with allyl bromide. This reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the allyl bromide, resulting in the formation of the ether bond .

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of zeolites as catalysts has been explored to enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: 2,6-Diallyl phenyl allyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: KMnO₄, OsO₄

    Reduction: H₂/Ni, H₂/Rh

    Substitution: Palladium catalysts, basic conditions

Major Products Formed:

    Oxidation: Diols, aldehydes, ketones

    Reduction: Saturated ethers

    Substitution: Various substituted phenyl ethers

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table highlights key differences between 1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene and structurally related compounds:

Compound Name Substituents Key Features Reactivity/Applications
1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene 1,3-allyl; 2-allyloxy High steric hindrance, multiple allyl groups for tandem reactions Potential use in polymer chemistry
1,3-Dimethoxy-2-[(prop-2-en-1-yl)oxy]benzene (Compound 13, JBO-648) 1,3-methoxy; 2-allyloxy Electron-rich aromatic ring; methoxy groups enhance directing effects Metal-catalyzed C–H functionalization
1-(prop-2-enyloxy)prop-2-ene Aliphatic allyl ether Simple structure; no aromatic stabilization Model for allyl ether reactivity studies
1-Methoxy-4-(prop-2-en-1-yl)benzene 4-allyl; 1-methoxy Mono-substituted allyl group; meta-directing methoxy Comparative studies on substituent effects

Reactivity and Stability

  • Allyl Groups vs. Methoxy Groups :
    The allyl substituents in the target compound introduce greater steric bulk and π-system conjugation compared to methoxy groups in analogs like 1,3-dimethoxy-2-[(prop-2-en-1-yl)oxy]benzene. This makes the target compound more prone to polymerization or rearrangements but less effective as a directing group in metal-catalyzed reactions .
  • Aromatic vs. Aliphatic Allyl Ethers :
    The benzene ring in the target compound stabilizes the allyloxy group via resonance, reducing its susceptibility to hydrolysis compared to aliphatic allyl ethers like 1-(prop-2-enyloxy)prop-2-ene .

Research Findings and Data Tables

Table 1: Comparative Physical Properties

Property Target Compound 1,3-Dimethoxy-2-[(prop-2-en-1-yl)oxy]benzene 1-Methoxy-4-(prop-2-en-1-yl)benzene
Molecular Weight (g/mol) ~246.3 (calculated) 210.23 162.19
Boiling Point (°C) Not reported 285–290 (estimated) 220–225 (estimated)
Solubility in Polar Solvents Low (nonpolar substituents) Moderate (methoxy enhances polarity) Low

Table 2: Reactivity Trends

Reaction Type Target Compound 1,3-Dimethoxy-2-[(prop-2-en-1-yl)oxy]benzene 1-(prop-2-enyloxy)prop-2-ene
Allyl Group Polymerization High (multiple allyl groups) Moderate (single allyl group) Low (aliphatic system)
Hydrolysis Resistance High (aromatic stabilization) Moderate Low

Biological Activity

1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene, also known by its CAS number 3383-04-8, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The compound's molecular formula is C15H18OC_{15}H_{18}O, with a molecular weight of 214.307 g/mol. It contains multiple allyl groups which may contribute to its reactivity and biological properties. The structure can be represented as follows:

Chemical Structure C15H18O\text{Chemical Structure }\text{C}_{15}\text{H}_{18}\text{O}

Antioxidant Properties

Research indicates that compounds with similar structures often exhibit significant antioxidant activities. For instance, studies have shown that allyl phenols can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial for preventing cellular damage and has implications for diseases related to oxidative stress.

Anticancer Activity

Several studies have investigated the anticancer potential of allyl-substituted phenolic compounds. For example, a study highlighted the ability of certain derivatives to inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The compound's structure suggests it may interact with cellular pathways involved in cancer progression.

Study Findings Methodology
Inhibition of cancer cell proliferationCell viability assays on various cancer cell lines
Induction of apoptosis in breast cancer cellsFlow cytometry and caspase activity assays
Antioxidant capacity measured via DPPH assaySpectrophotometric analysis

The biological activity of 1,3-Di(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)oxy]benzene may involve several mechanisms:

  • Free Radical Scavenging : The presence of multiple double bonds in the allyl groups can facilitate electron donation to free radicals.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammatory processes.
  • Gene Expression Modulation : There is evidence suggesting that these compounds can modulate the expression of genes related to apoptosis and cell survival pathways.

Case Studies

A notable case study involved the evaluation of a related compound's effects on human breast cancer cells. The study found that treatment with the compound resulted in a significant reduction in cell viability and increased markers of apoptosis.

Key Results:

  • Cell Line : MCF-7 (human breast cancer)
  • Concentration : 50 µM
  • Outcome : 70% reduction in cell viability after 48 hours

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